1-Benzyl-3,3,4,4-tetramethylazetidin-2-one
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Overview
Description
1-Benzyl-3,3,4,4-tetramethylazetidin-2-one is a synthetic organic compound with the molecular formula C14H19NO. It belongs to the class of azetidinones, which are four-membered lactam rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3,3,4,4-tetramethylazetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1-benzyloxy-2,2,4,4-tetramethylpentan-3-ones. This reaction is typically carried out under base-induced conditions, such as using butyllithium (BuLi) in tetrahydrofuran (THF) or potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3,3,4,4-tetramethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to amines or other reduced forms.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-Benzyl-3,3,4,4-tetramethylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3,4,4-tetramethylazetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetramethylazetidin-2-one: Lacks the benzyl group, resulting in different chemical properties.
1-Benzyl-3,3,4,4-tetramethylazetidine: Similar structure but lacks the carbonyl group, affecting its reactivity.
1-Benzyl-3,3,4,4-tetramethylazetidin-2-ol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical behavior.
Uniqueness
1-Benzyl-3,3,4,4-tetramethylazetidin-2-one is unique due to its combination of a benzyl group and a tetramethyl-substituted azetidinone ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
22607-03-0 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-benzyl-3,3,4,4-tetramethylazetidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-13(2)12(16)15(14(13,3)4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI Key |
MSSGMPXSAAESCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C1(C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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